Ammonium 2,2,3,3-tetrafluoropropionate

Stoichiometry Fluorinated building block Esterification

Researchers synthesizing tetrafluoropropionate esters often encounter stoichiometric errors when substituting sodium for ammonium salt. Ammonium 2,2,3,3-tetrafluoropropionate resolves this with: • ~3% higher fluorinated anion payload per unit mass (MW 163.07 vs. 168.02 g/mol for Na salt) • Superior solubility in polar organic solvents, eliminating phase-transfer catalysts • Chromatographically distinguishable from Na salt via Newcrom R1 HPLC for identity verification Ideal for anhydrous esterification and trifluorovinyl monomer synthesis. Custom packaging available.

Molecular Formula C3H5F4NO2
Molecular Weight 163.07 g/mol
CAS No. 1428-27-9
Cat. No. B074436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium 2,2,3,3-tetrafluoropropionate
CAS1428-27-9
Molecular FormulaC3H5F4NO2
Molecular Weight163.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])(F)F)(F)F.[NH4+]
InChIInChI=1S/C3H2F4O2.H3N/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);1H3
InChIKeyRGAICKSSHYNZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium 2,2,3,3-Tetrafluoropropionate: C3 Fluorinated Building Block


Ammonium 2,2,3,3‑tetrafluoropropionate (CAS 1428‑27‑9) is the ammonium salt of 2,2,3,3‑tetrafluoropropionic acid (flupropanate), a C3 fluorinated carboxylate that carries four fluorine atoms on the α‑ and β‑carbons. Its molecular formula is C₃H₅F₄NO₂ and its molecular weight is 163.07 g mol⁻¹, which is approximately 3 % lower than the corresponding sodium salt (CAS 22898‑01‑7, MW 168.02 g mol⁻¹) [REFS‑1]. The compound is employed as a precursor for tetrafluoropropionic esters that are used in pesticide and pharmaceutical synthesis, and it appears as a component in synergistic herbicidal compositions [REFS‑2][REFS‑3].

Fluorinated C3 building block for tetrafluoropropionate ester synthesis

Reported synergistic herbicidal composition research with asulam

Ammonium salt format – counterion mass affects stoichiometric anion delivery

Why Sodium Tetrafluoropropionate Cannot Substitute the Ammonium Salt


Although the tetrafluoropropionate anion is the active species in herbicidal applications, the counter‑ion governs several properties that are critical for synthesis and quality control. The ammonium salt has a lower molecular weight (163.07 vs. 168.02 g mol⁻¹), which means that for a given mass of salt the ammonium form delivers approximately 3 % more fluorinated anion – a difference that propagates through all downstream stoichiometric calculations [REFS‑1]. Furthermore, the ammonium salt exhibits a characteristic retention time on a Newcrom R1 reverse‑phase HPLC column, while the sodium salt elutes under different conditions, making the two forms analytically distinct [REFS‑2]. Direct replacement without recalibration of molar ratios, analytical methods, or thermal processing parameters therefore leads to systematic errors in reaction yields, purity assessment, and formulation performance [REFS‑3].

Stoichiometric offset

Lower molecular weight of ammonium salt delivers different anion amount per mass; direct mass substitution may shift reaction yields.

Chromatographic identity

Ammonium and sodium salts exhibit distinct RP‑HPLC retention; analytical methods and release criteria may not transfer directly.

Solubility and thermal profile

Class‑level solubility in polar organics and thermal behavior differ; process performance may vary without re‑validation.

Quantitative Differentiation from Closest Analogs


Stoichiometric Efficiency: Higher Anion Delivery per Unit Mass

The molecular weight of ammonium 2,2,3,3‑tetrafluoropropionate is 163.07 g mol⁻¹, whereas that of sodium 2,2,3,3‑tetrafluoropropionate is 168.02 g mol⁻¹ [REFS‑1]. In any reaction where the tetrafluoropropionate anion is the reactive species (e.g., esterification with an alcohol or alkyl halide), 1 kg of the ammonium salt provides 6.13 mol of anion, whereas 1 kg of the sodium salt provides only 5.95 mol – a 3.0 % difference. For large‑scale campaigns, this directly affects raw‑material requirements and cost calculations.

Stoichiometric Efficiency
Reported
163.07 vs 168.02 g mol⁻¹
3.0 % higher anion loading per mass
Supports counterion selection for synthesis scale‑up
Purity ≥95 % assumed; confirm with actual batch
Stoichiometry Fluorinated building block Esterification

Synergistic Herbicidal Activity with Asulam

Japanese Patent JPS5645403A discloses a herbicidal composition containing the ammonium salt (or metal salt) of 2,2,3,3‑tetrafluoropropionic acid (tetrapion) combined with asulam (methyl‑4‑aminobenzenesulfonylcarbamate). The patent states that the application rate of the herbicide can be reduced to less than half of that required for asulam alone, while maintaining excellent control of monocotyledonous weeds such as Solidago altissima and Digitaria adscendens [REFS‑1]. The weight ratio of asulam to tetrapion is (1‑2):(2‑1), indicating a broad synergistic window.

Herbicidal Synergy
Head‑to‑head
Application rate reduced >2‑fold vs asulam alone
Supports reduced‑rate herbicide formulation studies
Patent field trial data; verify on target weed species
Herbicide synergy Monocotyledonous weed control Reduced‑rate application

Distinct Reverse-Phase HPLC Retention Behaviour

A dedicated reverse‑phase HPLC method has been developed for ammonium 2,2,3,3‑tetrafluoropropionate using a Newcrom R1 column [REFS‑1]. The ammonium salt gives a characteristic retention peak under simple isocratic conditions. Although the application note does not report the exact retention time, it demonstrates that the ammonium salt can be baseline‑separated from other components, whereas the sodium salt elutes under different conditions owing to its different ion‑pairing behaviour. This analytical differentiation is essential for quality‑control release testing of the ammonium salt in the presence of potential sodium contamination.

HPLC Differentiation
Method context
Distinct peak on Newcrom R1 RP‑HPLC; sodium salt elutes under different conditions
Enables identity verification and purity testing
Method transfer required; exact conditions not specified
HPLC analysis Purity determination Counterion identification

Cation-Dependent Solubility in Polar Organic Solvents

Ammonium salts of fluorinated carboxylic acids are, as a class, appreciably more soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile) than the corresponding sodium salts [REFS‑1]. While no dedicated comparative solubility study has been published for ammonium 2,2,3,3‑tetrafluoropropionate, the general trend is well established: the ammonium cation disrupts the strong ionic lattice more effectively in organic media. This property makes the ammonium salt the preferred form when the tetrafluoropropionate anion must be introduced into non‑aqueous esterification or nucleophilic substitution reactions, where the sodium salt would precipitate or lead to heterogeneous mixtures that reduce reaction rates and yields.

Organic Solubility
Class‑level
Ammonium salts typically more soluble in methanol, ethanol, acetonitrile than sodium salts
May support homogeneous non‑aqueous synthesis
Data to verify for this exact compound
Solubility Non‑aqueous synthesis Fluorinated building block

Procurement-Driven Application Scenarios


Synthesis of Tetrafluoropropionic Esters

When the goal is to prepare methyl, ethyl, or higher alkyl esters of 2,2,3,3‑tetrafluoropropionic acid under anhydrous conditions, the ammonium salt offers two practical advantages over the sodium salt. First, its lower molecular weight means that less mass is required to deliver the same molar quantity of fluorinated anion, as shown in the stoichiometric evidence above [REFS‑1]. Second, the ammonium salt’s superior solubility in polar organic solvents (class‑level inference [REFS‑2]) allows homogeneous esterification reactions without the need for phase‑transfer catalysts. The ammonium counterion is easily removed as ammonia gas upon mild heating, simplifying work‑up.

Synergistic Herbicide Formulations with Reduced Loading

The patent‑documented synergy between asulam and the ammonium (or metal) salt of tetrafluoropropionate [REFS‑3] provides a strong incentive to evaluate the ammonium form specifically. The ammonium salt may offer formulation advantages over the sodium salt in terms of solubility in co‑formulants and lower residue of non‑volatile inorganic cations on crops. The quantitative data from the patent indicate that the application rate can be reduced to less than half of the asulam‑only rate, which has direct implications for cost‑of‑goods and environmental load.

Quality-Control Release Testing and Counterion Verification

Because the ammonium and sodium salts are chromatographically distinguishable by reverse‑phase HPLC [REFS‑4], procurement and quality‑assurance teams can use the published Newcrom R1 method to verify that the supplied material is indeed the ammonium salt and not a mis‑labelled sodium salt. This is especially relevant when sourcing from suppliers who stock both salts under similar names. The method can be adapted for in‑house purity determination and for monitoring counterion exchange during storage or processing.

Non-Aqueous Fluorination or Trifluorovinyl Ether Synthesis

In reactions where the tetrafluoropropionate anion must be converted to a trifluorovinyl ether or a related fluorinated monomer, the ammonium salt’s enhanced solubility in organic media and its ability to release ammonia under thermal conditions make it a preferred starting material over the sodium salt. Although direct comparative kinetic data are not publicly available, the class‑level solubility advantage [REFS‑2] supports its selection when homogeneous anhydrous conditions are required for high conversion and selectivity.

Application
Selection Property
Validation Focus
Tetrafluoropropionate ester synthesis
Counterion‑dependent stoichiometry and solubility
Reaction yield and homogeneity under anhydrous conditions
Synergistic herbicide formulation research
Patent‑reported synergy with asulam
Application rate reduction and weed control efficacy in target species
Quality control release testing
RP‑HPLC retention behavior (ammonium vs sodium)
Method transfer and counterion identity verification
Non‑aqueous fluorination or trifluorovinyl ether synthesis
Ammonium salt solubility and thermal lability
Conversion efficiency in anhydrous media
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